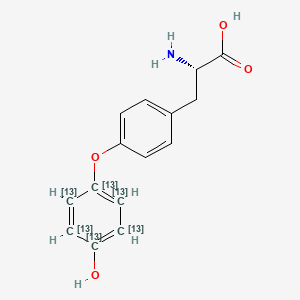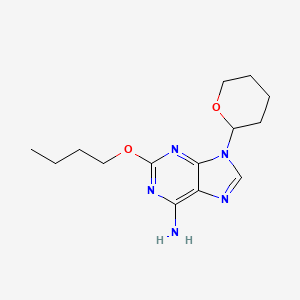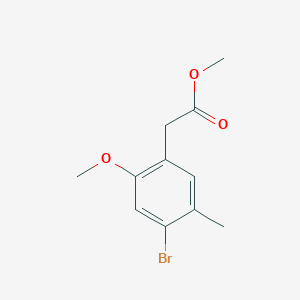
L-Thyronine-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Thyronine-13C6 is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a labeled cyclohexatriene ring, making it a valuable tool in research involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Thyronine-13C6 typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the cyclohexatriene ring: This step involves the incorporation of carbon-13 isotopes into the ring structure.
Amino acid synthesis: The amino acid backbone is synthesized through standard peptide synthesis techniques.
Coupling reactions: The cyclohexatriene ring is then coupled with the amino acid backbone under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and isotopic labeling techniques. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for research applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-[4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1-yl)oxyphenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinones, hydroxy derivatives, and substituted aromatic compounds, which are useful intermediates in further chemical synthesis.
Scientific Research Applications
(2S)-2-amino-3-[4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1-yl)oxyphenyl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in imaging techniques.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-[4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1-yl)oxyphenyl]propanoic acid involves its interaction with specific molecular targets. The labeled cyclohexatriene ring allows for precise tracking of the compound within biological systems, providing insights into its metabolic pathways and interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-[4-(4-hydroxyphenyl)oxyphenyl]propanoic acid: Similar structure but without isotopic labeling.
(2S)-2-amino-3-[4-(4-methoxyphenyl)oxyphenyl]propanoic acid: Contains a methoxy group instead of a hydroxy group.
Uniqueness
The unique feature of (2S)-2-amino-3-[4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1-yl)oxyphenyl]propanoic acid is its isotopic labeling, which provides a powerful tool for tracing and studying complex biochemical processes with high precision.
This detailed article provides a comprehensive overview of (2S)-2-amino-3-[4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1-yl)oxyphenyl]propanoic acid, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyphenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c16-14(15(18)19)9-10-1-5-12(6-2-10)20-13-7-3-11(17)4-8-13/h1-8,14,17H,9,16H2,(H,18,19)/t14-/m0/s1/i3+1,4+1,7+1,8+1,11+1,13+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCIOUWDFWQUBT-SGTQFYLWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)O[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[C]azepin-1-one](/img/structure/B8221142.png)




![(2S)-2-amino-3-[4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3,5-diiodophenyl]propanoic acid](/img/structure/B8221185.png)
![(2S)-2-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanoic acid](/img/structure/B8221193.png)
![N-[3-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide](/img/structure/B8221196.png)
